

# Synthesis of Sodium Hexafluoroantimonate from Sodium Antimonate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium hexafluoroantimonate

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This technical guide provides an in-depth overview of a direct synthesis method for **sodium hexafluoroantimonate** ( $\text{NaSbF}_6$ ) starting from sodium antimonate ( $\text{Na}_3\text{SbO}_4$ ). This process offers a more streamlined and cost-effective alternative to traditional multi-step syntheses. This document outlines the detailed experimental protocol, presents key quantitative data, and illustrates the manufacturing workflow.

## Introduction

**Sodium hexafluoroantimonate** is an inorganic compound with the chemical formula  $\text{NaSbF}_6$ . It exists as a white, hygroscopic powder that is highly soluble in water, forming a strongly acidic solution.<sup>[1]</sup> The hexafluoroantimonate anion ( $\text{SbF}_6^-$ ) possesses an octahedral structure, which contributes to its ability to stabilize high oxidation state metal ions, making it a valuable reagent in various chemical applications.<sup>[1]</sup> It finds utility as a fluorinating agent, electrolyte, catalyst, and promoter in organic synthesis and photochemical reactions.<sup>[1][2]</sup>

Traditional synthesis routes to **sodium hexafluoroantimonate** typically involve the initial preparation of hexafluoroantimonic acid ( $\text{HSbF}_6$ ), which is then reacted with a sodium source like sodium hydroxide or sodium carbonate.<sup>[1][3]</sup> This intermediate step of producing hexafluoroantimonic acid, often from antimony pentoxide or antimony pentafluoride and hydrofluoric acid, elongates the overall process.<sup>[1][3]</sup> The direct synthesis from sodium antimonate circumvents the need for isolating this intermediate, thereby simplifying the procedure and improving efficiency.<sup>[3][4]</sup>

## Experimental Protocol

The following protocol is based on a direct synthesis method where sodium antimonate is reacted with hydrofluoric acid.[\[1\]](#)[\[3\]](#)

### Materials:

- Industrial grade sodium antimonate ( $\text{Na}_3\text{SbO}_4$ )
- Industrial grade hydrofluoric acid (HF, 40-55%)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 27.5%)
- Polytetrafluoroethylene (PTFE)-lined reaction vessel
- Plastic storage and filtration equipment

### Procedure:

- **Reaction Setup:** In a PTFE-lined reaction kettle, add 50 kg of industrial-grade sodium antimonate.
- **Addition of Reagents:** To the sodium antimonate, add 65 kg of industrial-grade hydrofluoric acid and 300 ml of hydrogen peroxide. The molar ratio of sodium antimonate to hydrofluoric acid should be in the range of 1:6.6 to 1:9.5.[\[3\]](#) The hydrogen peroxide is added to oxidize any trivalent antimony ( $\text{Sb}^{3+}$ ) to pentavalent antimony ( $\text{Sb}^{5+}$ ).[\[3\]](#)
- **Reaction:** Begin stirring the mixture and heat the reaction kettle to a temperature between 50-100°C (a specific example uses 95°C).[\[1\]](#)[\[3\]](#) Maintain this temperature for 0.5 to 1 hour.[\[3\]](#)
- **Cooling and Filtration:** After the reaction is complete, stop stirring and allow the mixture to cool to a temperature between 20-50°C.[\[3\]](#) Transfer the reacted material to a plastic storage tank for clarification. The supernatant is then filtered to remove any insoluble residues.[\[1\]](#)[\[3\]](#)
- **Concentration:** The filtrate is placed in a concentration kettle and heated indirectly to a temperature between 95-136°C (a specific example uses 125°C).[\[1\]](#)[\[3\]](#) The solution is concentrated until its specific gravity reaches 1.7-2.0 g/cm<sup>3</sup>.[\[3\]](#)

- Crystallization: The concentrated solution is then transferred to a crystallization tank and cooled to approximately 25°C. This cooling process leads to the precipitation of **sodium hexafluoroantimonate** crystals.[\[1\]](#)[\[3\]](#)
- Isolation and Drying: The crystallized product is isolated by filtration and then dried by centrifugal separation.[\[1\]](#)[\[3\]](#)
- Mother Liquor Recycling: The remaining mother liquor, which is rich in antimony, can be returned to the concentration stage for the next batch, improving the overall yield.[\[1\]](#)[\[3\]](#)

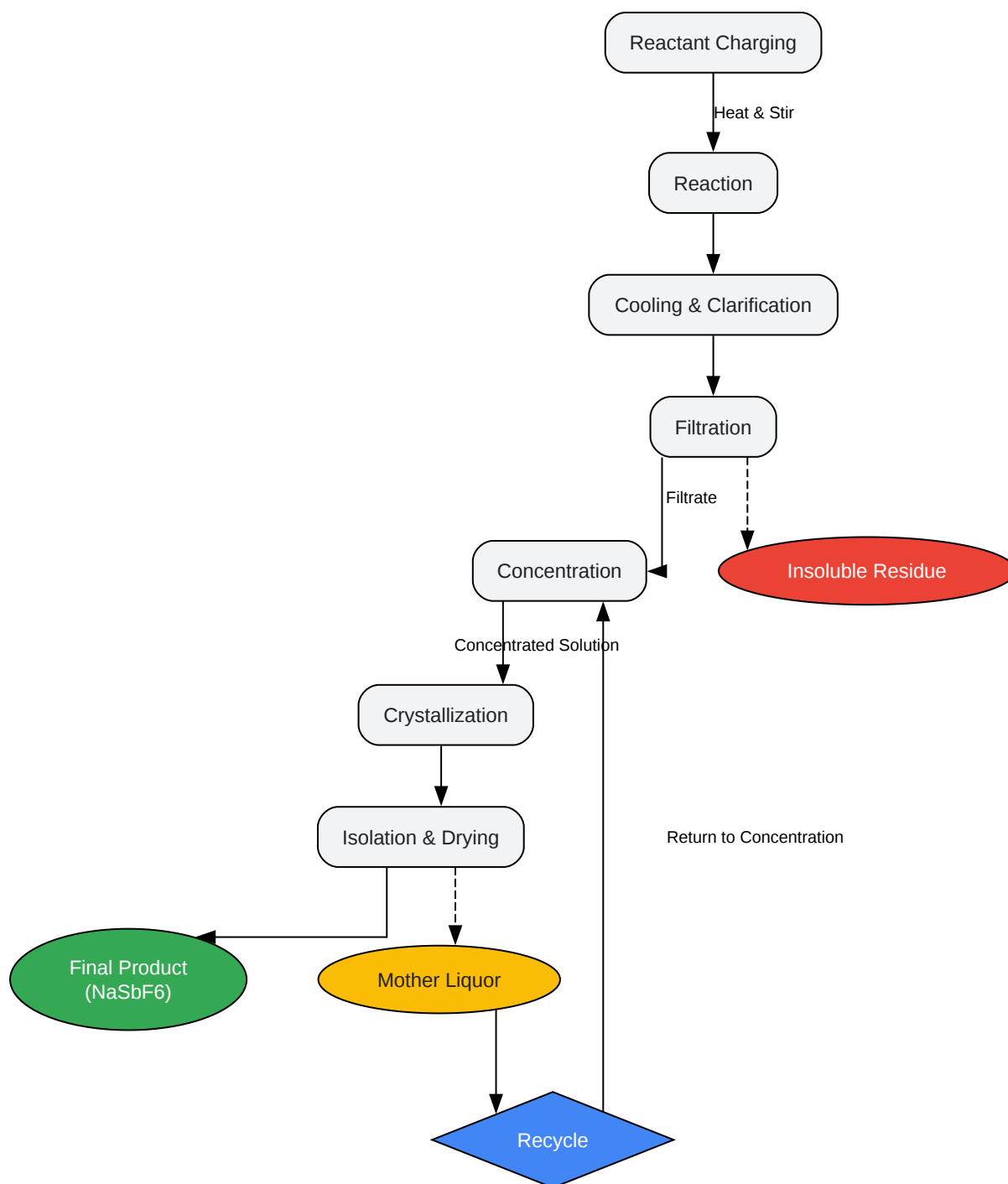
## Quantitative Data

The following table summarizes the quantitative data from a representative synthesis, as described in the cited literature.[\[1\]](#)[\[3\]](#)

Parameter	Value
Reactants	
Industrial Sodium Antimonate	50 kg
Industrial Hydrofluoric Acid	65 kg
Hydrogen Peroxide	300 ml
Reaction Conditions	
Reaction Temperature	95°C
Reaction Time	0.5 hours
Concentration Temperature	125°C
Final Solution Specific Gravity	1.8 g/cm <sup>3</sup>
Crystallization Temperature	25°C
Product	
Yield of Sodium Hexafluoroantimonate	35 kg
Product Composition	
Antimony (Sb)	46.78%
Total Fluorine (F)	43.90%
Free Fluorine (F)	0.45%
Sodium (Na)	8.35%
Trivalent Antimony (Sb <sup>3+</sup> )	0.01%
Iron (Fe)	0.0015%
Process Efficiency	
Antimony Recovery Rate	99.3%

## Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **sodium hexafluoroantimonate**.

## Conclusion

The direct synthesis of **sodium hexafluoroantimonate** from sodium antimonate presents a viable and efficient manufacturing process. By eliminating the need for the preparation of an intermediate product, this method offers advantages in terms of process simplification and cost-effectiveness.[3] The high recovery rate of antimony further enhances the economic and environmental viability of this approach. This technical guide provides a comprehensive overview for researchers and professionals in the field, enabling a clear understanding of the synthesis protocol and its associated parameters.

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